molecular formula C8H9N3O B2761013 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 74983-04-3

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B2761013
CAS No.: 74983-04-3
M. Wt: 163.18
InChI Key: RJOLRYKVHJWYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (CAS 74983-04-3) is a high-purity chemical intermediate intended for research and development applications. This compound, with the molecular formula C 8 H 9 N 3 O and a molecular weight of 163.18 g/mol, is a saturated derivative of the pyrido[2,3-b]pyrazine scaffold . Its non-aromatic, flexible bicyclic structure and stereocenters make it a valuable model system for studying conformational preferences and for use in stereoselective synthesis . As a building block, it is particularly relevant in medicinal chemistry for the exploration of novel therapeutic agents. The aromatic counterpart of this scaffold is recognized for its high electron-accepting ability and is featured in compounds investigated as antitumor agents, TRPV1 antagonists for pain treatment, and antibacterial agents . Furthermore, the pyrido[2,3-b]pyrazine core is a component in materials science for developing organic electronic materials and compounds with nonlinear optical (NLO) properties . Handling Precautions: This product is classified with the signal word "Warning." Potential hazards include harmful effects if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should consult the Safety Data Sheet and adhere to recommended precautionary measures, including the use of personal protective equipment and working in a well-ventilated area . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-8(12)11-6-3-2-4-9-7(6)10-5/h2-5H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLRYKVHJWYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74983-04-3
Record name 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate diketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that pyrido[2,3-b]pyrazine derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives of this compound showed promising cytotoxic effects against various cancer cell lines. For instance, the synthesis of 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one resulted in compounds that inhibited tumor growth in preclinical models. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of specific kinases involved in tumor progression .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. In vitro studies have shown that this compound exhibits activity against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic pathways .

3.1 Agrochemical Applications

The compound has been investigated for its potential use as an agrochemical agent due to its biological activity against pests and pathogens affecting crops. Studies have indicated that formulations containing this compound can effectively reduce the incidence of fungal diseases in various crops without adversely affecting plant health .

Case Study: Efficacy Against Fungal Pathogens

A field study evaluated the effectiveness of a pesticide formulation containing this compound against common fungal pathogens in maize crops. Results showed a significant reduction in disease incidence compared to untreated controls, suggesting its potential as a viable alternative to traditional fungicides .

Mechanism of Action

The mechanism of action of 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrido-pyrazinone core allows diverse substitutions, which influence reactivity, solubility, and bioactivity. Key analogs include:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one Methyl at 3-position C8H9N3O Not explicitly listed Potential CNS ligand scaffold
4-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one Methyl at 4-position C8H9N3O 1314974-86-1 Modified steric profile for receptor binding
3,4-Dihydro-3,6-dimethyl-pyrido[2,3-b]pyrazin-2-one Methyl at 3 and 6 positions C9H11N3O 159104-35-5 Increased lipophilicity (XlogP ~4.3)
7-Bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one Bromo at 7-position C7H6BrN3O 168123-82-8 Halogenated analog for cross-coupling reactions
8-[Butyl(ethyl)amino]-4-(4-methoxy-2-methylphenyl)-6-methyl-pyrido[2,3-b]pyrazin-2-one Complex substitutions C22H30N4O2 CHEMBL189089 CRF receptor 2 ligand (XlogP 4.3)

Key Observations :

  • The 3,6-dimethyl derivative (CAS 159104-35-5) exhibits higher lipophilicity, favoring membrane permeability .
  • Halogenation : Bromo and iodo derivatives (e.g., 7-bromo and 7-iodo analogs) introduce sites for Suzuki-Miyaura cross-coupling, enabling diversification into drug candidates .
  • Complex Substitutions: Compounds like CHEMBL189089 demonstrate that alkylamino and aryl groups at specific positions enhance receptor affinity, as seen in corticotropin-releasing factor (CRF) receptor ligands .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Methyl groups increase logP values. For example, the 3,6-dimethyl analog (CAS 159104-35-5) has a higher XlogP (~4.3) than non-methylated analogs, improving blood-brain barrier penetration .
  • Solubility: The pyrazinone core provides hydrogen-bonding sites, but methyl groups reduce aqueous solubility compared to polar derivatives.
  • Stability: Dihydro-pyrazinones (e.g., 3,4-dihydro analogs) exhibit enhanced stability over fully unsaturated forms due to reduced conjugation .

Biological Activity

3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic compound notable for its unique fused ring structure comprising pyridine and pyrazine moieties. This structural configuration endows the compound with distinct chemical properties and potential biological activities. Research has focused on its applications in medicinal chemistry, particularly regarding its antimicrobial and anticancer properties.

The compound's molecular formula is C₈H₈N₄O, and it possesses a molecular weight of 164.18 g/mol. Its synthesis typically involves the cyclization of 2-aminopyridine with diketones or aldehydes under specific conditions, often utilizing solvents such as ethanol or acetic acid to facilitate the reaction .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated an inhibitory effect on bacteria such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 250 µM .

Compound Target Bacteria MIC (µM)
This compoundE. coli100
This compoundS. aureus150

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has been tested against human breast cancer cell lines (MCF-7) and exhibited cytotoxic effects with an IC₅₀ value in the low micromolar range . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-75.0Apoptosis induction
HeLa7.5Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been proposed that the compound may inhibit certain enzymes by binding to their active sites. For instance, it has shown potential as an inhibitor of phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways .

Study on PDE Inhibition

A pharmacological evaluation highlighted the compound's inhibitory activity against phosphodiesterase type 10A (PDE10A). In this study, various derivatives were synthesized and tested for their IC₅₀ values against PDE10A. The most potent derivative exhibited an IC₅₀ of 1.5 µM . This suggests that modifications to the pyridine ring can significantly enhance biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that substituents on the pyridine ring influence both potency and selectivity for biological targets. For example, compounds with electron-donating groups showed enhanced activity against PDEs compared to those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted pyridine precursors with methylamine derivatives under acidic catalysis. Key steps include:

  • Cyclization : Use of TsOH (p-toluenesulfonic acid) as a catalyst in glacial acetic acid at reflux temperatures .
  • Methylation : Introduction of the 3-methyl group via nucleophilic substitution or alkylation, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm methyl group placement and ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular formula (e.g., C9H11N3O, MW 177.20 g/mol) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. What are the stability and recommended storage conditions for this compound?

  • Methodological Answer :

  • Stability : Stable under inert gas (argon) at -20°C in airtight containers. Avoid exposure to moisture, light, or strong oxidizers .
  • Decomposition Risks : Degrades above 200°C; monitor via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Methodological Answer :

  • Variable Screening : Use Design of Experiments (DoE) to test temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (TsOH at 5–15 mol%) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .
  • Byproduct Analysis : Employ LC-MS to trace side products (e.g., dimerization) and adjust stoichiometry .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous peaks and confirm heterocyclic ring connectivity .
  • Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
  • Crystallography : Single-crystal X-ray diffraction for absolute structural confirmation if crystalline forms are obtainable .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Methodological Answer :

  • Analog Synthesis : Modify the methyl group (e.g., 3-ethyl or 3-fluoro derivatives) and assess bioactivity changes .
  • Docking Studies : Molecular modeling against target proteins (e.g., kinases) to predict binding affinity .
  • In Vitro Assays : Test cytotoxicity, enzyme inhibition, and cellular uptake in relevant models (e.g., cancer cell lines) .

Safety and Handling

Q. What personal protective equipment (PPE) and safety protocols are mandated for handling this compound?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and ANSI-approved goggles. Use fume hoods for powder handling .
  • Respiratory Protection : NIOSH-certified N95 masks if airborne particulates are detected .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.